

Toxicological Profile of 10(E)-Pentadecenoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 10(E)-Pentadecenoic acid

Cat. No.: B15562531

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Disclaimer: This document aims to provide a comprehensive toxicological overview of **10(E)-Pentadecenoic acid**. However, a thorough literature search reveals a significant lack of specific toxicological studies for this particular unsaturated fatty acid isomer. The majority of available data pertains to the saturated fatty acid, Pentadecanoic acid (C15:0). Therefore, this whitepaper will summarize the available information for Pentadecanoic acid as a related compound, while clearly noting the data gap for **10(E)-Pentadecenoic acid**. The information on Pentadecanoic acid should be interpreted with caution and not be directly extrapolated to **10(E)-Pentadecenoic acid** without further investigation.

Executive Summary

10(E)-Pentadecenoic acid is a monounsaturated fatty acid for which there is a notable absence of publicly available toxicological data. Standard toxicological endpoints such as acute toxicity, genotoxicity, and repeated-dose toxicity have not been characterized for this specific isomer. In contrast, its saturated counterpart, Pentadecanoic acid, has undergone limited toxicological assessment. Data from safety data sheets (SDS) and a few scientific studies indicate that Pentadecanoic acid is considered an irritant to the skin, eyes, and respiratory system. An intravenous lethal dose for mice has been established. Some in vitro studies on human cell lines suggest a lack of cytotoxicity at certain concentrations, while others have explored its effects on specific cellular signaling pathways. This guide will present the available data for Pentadecanoic acid to provide a preliminary toxicological context, alongside

standardized experimental protocols relevant to the toxicological assessment of a novel chemical entity.

Toxicological Data for Pentadecanoic Acid (C15:0)

The following tables summarize the available quantitative and qualitative toxicological data for Pentadecanoic acid.

Table 1: Acute Toxicity of Pentadecanoic Acid

Test Type	Species	Route of Administration	Value	Reference
LD50	Mouse	Intravenous	54 mg/kg	[1]

Table 2: Hazard Identification of Pentadecanoic Acid from Safety Data Sheets

Hazard	Classification	Notes	Reference
Skin Corrosion/Irritation	Irritant	Causes skin irritation.	[1][2][3]
Serious Eye Damage/Irritation	Irritant	Causes serious eye irritation.	[1][2][3]
Specific Target Organ Toxicity (Single Exposure)	Respiratory Irritation	May cause respiratory irritation.	[2]
Carcinogenicity	Not Classified	Substance is not listed as a carcinogen by IARC, NTP, or OSHA.	[2][4]
Sensitization	No Data	No sensitizing effects known.	[2][4]

Table 3: In Vitro Cytotoxicity of Pentadecanoic Acid

Cell Line	Assay	Concentration	Result	Reference
12 primary human cell systems	Various	1.9 to 50 μ M	Non-cytotoxic at all concentrations tested.	[5][6]
MCF-7/SC (human breast cancer stem-like cells)	Cytotoxicity Assay	IC50 at 24h: $155.5 \pm 9.55 \mu\text{M}$; IC50 at 48h: $119 \pm 5.21 \mu\text{M}$	Exerted time-dependent cytotoxic effects.	[7]
MCF-10A (normal mammary epithelial cells)	Proliferation Assay	Not specified	Heptadecanoic acid exerted higher cytotoxicity compared to pentadecanoic acid.	[7]

Experimental Protocols

Due to the absence of specific toxicological studies for **10(E)-Pentadecenoic acid**, this section provides detailed methodologies for standard key toxicological experiments that would be essential for its safety assessment.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.

Workflow for Acute Oral Toxicity Study (OECD 425)



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Caption: Workflow for an acute oral toxicity study following the up-and-down procedure.

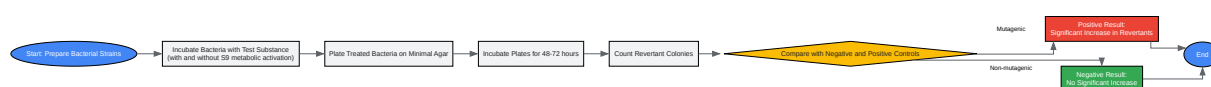
Methodology:

- **Animals:** Typically, female rats from a standard strain are used. Animals are fasted prior to dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.
- **Procedure:**
 - A single animal is dosed at a starting dose level.
 - The animal is observed for up to 48 hours for signs of toxicity and mortality.
 - If the animal survives, the dose for the next animal is increased.
 - If the animal dies, the dose for the next animal is decreased.
 - This sequential dosing continues until one of the stopping criteria is met.
- **Observations:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.
- **Data Analysis:** The LD50 is calculated using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

Workflow for the Ames Test



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Caption: General workflow for a bacterial reverse mutation (Ames) test.

Methodology:

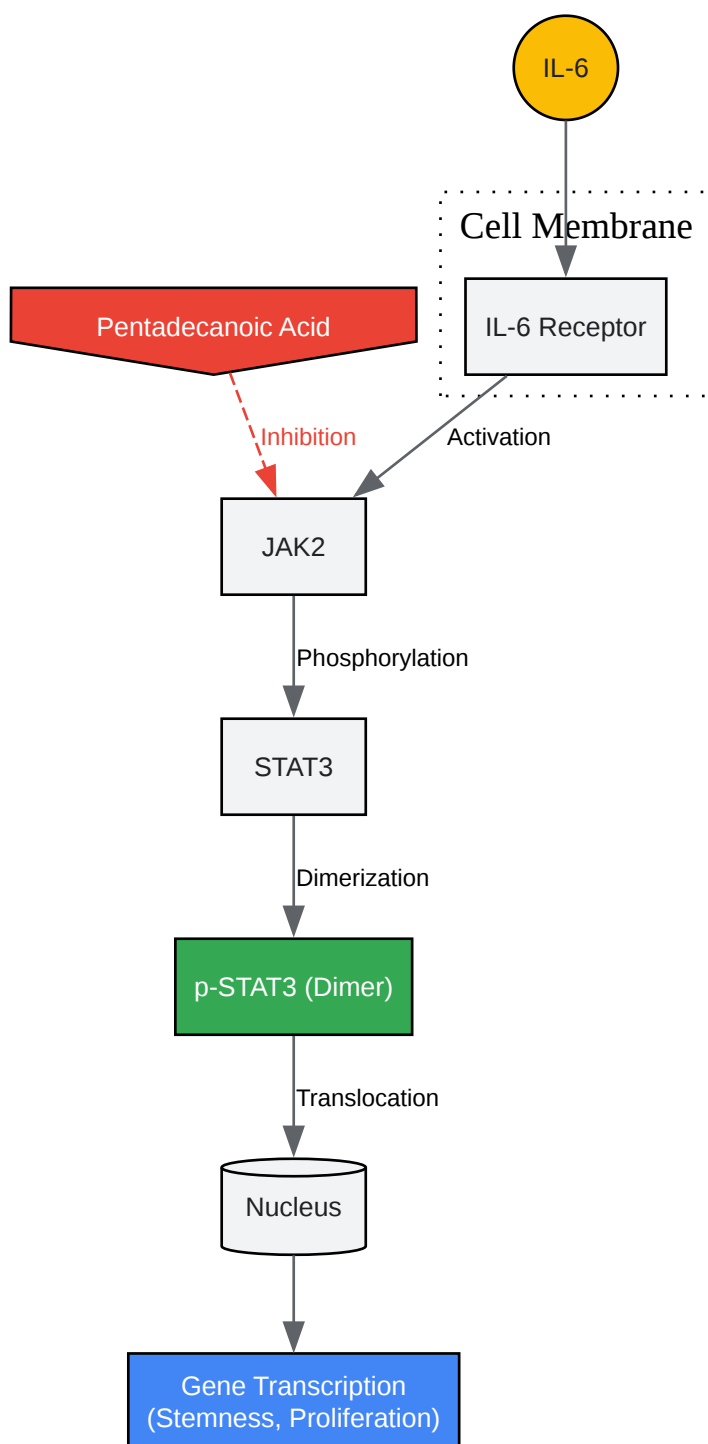
- **Bacterial Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of *Escherichia coli* (e.g., WP2 uvrA) are used.
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver.
- **Procedure:**
 - The bacterial strains are exposed to the test substance at various concentrations.
 - The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid.

- Incubation and Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

While no signaling pathways have been directly elucidated for **10(E)-Pentadecenoic acid**, a study on Pentadecanoic acid has implicated its role in the JAK2/STAT3 signaling pathway in human breast cancer stem-like cells.[\[7\]](#)

JAK2/STAT3 Signaling Pathway Inhibition by Pentadecanoic Acid



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Caption: Proposed mechanism of Pentadecanoic acid inhibiting the IL-6-induced JAK2/STAT3 signaling pathway.

This pathway is crucial in cell proliferation, differentiation, and apoptosis. In the context of the cited study, Pentadecanoic acid was shown to suppress this pathway, which is often constitutively active in cancer cells, thereby reducing cancer stem cell properties.[7]

Conclusion and Future Directions

The toxicological profile of **10(E)-Pentadecenoic acid** remains largely uncharacterized. The available data on its saturated analog, Pentadecanoic acid, provides a preliminary and indirect insight, suggesting potential irritant properties but low concern for carcinogenicity. The in vitro cytotoxicity of Pentadecanoic acid appears to be cell-type dependent.

For a comprehensive risk assessment of **10(E)-Pentadecenoic acid**, a battery of toxicological studies is required, following established international guidelines. These should include, at a minimum:

- Acute toxicity studies via relevant routes of exposure.
- In vitro and in vivo genotoxicity assays to assess mutagenic and clastogenic potential.
- Repeated-dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Skin and eye irritation/corrosion studies.
- Skin sensitization assays.

Further research into the metabolic fate and pharmacokinetic profile of **10(E)-Pentadecenoic acid** would also be crucial in understanding its potential biological effects and in designing future toxicological investigations. The development of a robust toxicological database is essential for ensuring the safe handling and use of this compound in research and potential commercial applications.

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References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Pentadecanoic Acid | C₁₅H₃₀O₂ | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
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